molecular formula C28H26N2O10 B571546 rac-syn-Balanol CAS No. 167937-50-0

rac-syn-Balanol

Cat. No.: B571546
CAS No.: 167937-50-0
M. Wt: 550.52
InChI Key: XYUFCXJZFZPEJD-PGRDOPGGSA-N
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Description

rac-syn-Balanol is a synthetic compound known for its potent inhibitory effects on protein kinases, specifically protein kinase C and protein kinase A. These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. This compound is an isomer of rac-Balanol, a fungal metabolite, and has been extensively studied for its potential therapeutic applications, particularly in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-syn-Balanol involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

rac-syn-Balanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, ethers, or esters .

Scientific Research Applications

rac-syn-Balanol has a wide range of scientific research applications, including:

Mechanism of Action

rac-syn-Balanol exerts its effects by mimicking adenosine triphosphate and binding to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of target proteins, thereby disrupting various signaling pathways involved in cell growth, differentiation, and apoptosis. The primary molecular targets of this compound are protein kinase C and protein kinase A, which play critical roles in these cellular processes .

Comparison with Similar Compounds

rac-syn-Balanol is unique among protein kinase inhibitors due to its high potency and selectivity for protein kinase C and protein kinase A. Similar compounds include:

Compared to these compounds, this compound offers a balance of potency and selectivity, making it a valuable tool for studying protein kinase function and developing new therapeutic agents .

Properties

IUPAC Name

2-[2,6-dihydroxy-4-[(3S,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUFCXJZFZPEJD-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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